molecular formula C4H8S2 B1223162 Allyl methyl disulfide CAS No. 2179-58-0

Allyl methyl disulfide

Cat. No.: B1223162
CAS No.: 2179-58-0
M. Wt: 120.2 g/mol
InChI Key: XNZOTQPMYMCTBZ-UHFFFAOYSA-N
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Description

Allyl methyl disulfide is an organosulfur compound with the chemical formula C4H8S2. It is a colorless to light yellow liquid with a strong odor characteristic of sulfur compounds. This compound is naturally found in garlic and onions and is responsible for some of their distinctive aromas. It is used in various chemical syntheses and has applications in the flavor and fragrance industry .

Mechanism of Action

Target of Action

Allyl methyl disulfide (AMDS) is a primary compound found in garlic .

Mode of Action

AMDS is believed to interact with its targets through mechanisms of reduction, methylation, and oxidation . It is first reduced to allyl mercaptan in rat erythrocytes, then methylated to allyl methyl sulfide by S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), and finally oxidized to allyl methyl sulfoxide and allyl methyl sulfone by liver microsomes .

Biochemical Pathways

The redox-active sulfur species in AMDS can oxidize thiols to generate oxidative stressors (e.g., peroxides, hydroxyl radicals, hydropersulfides, persulfides), which in turn results in a cocktail of reactive sulfur species (RSS) that can adopt various pathways in the cell .

Pharmacokinetics

It is known that the bioavailability of similar compounds in the gastrointestinal tract is dependent on the activity of the enzyme alliinase . The stability of these compounds can be affected by various conditions like gastric acid and intestinal enzyme proteases .

Result of Action

AMDS has been shown to suppress oxidative stress and NLRP3 inflammasome activation, thereby preventing liver damage . It also has potential therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .

Action Environment

The action of AMDS can be influenced by environmental factors. For instance, when exposed to unfavorable circumstances like high temperatures, light, and oxygen, the organosulfur components in AMDS are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation . Therefore, the action, efficacy, and stability of AMDS can be significantly affected by its environment.

Biochemical Analysis

Biochemical Properties

Allyl methyl disulfide plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . The interaction with these enzymes often involves the modulation of their activity, either through inhibition or activation, depending on the specific context of the reaction.

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, such as the NF-κB pathway, which is involved in inflammatory responses . Additionally, it affects gene expression and cellular metabolism by altering the levels of reactive oxygen species (ROS) and other signaling molecules. These changes can lead to effects such as apoptosis, cell cycle arrest, and modulation of immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the oxidation of the compound by hydroxyl radicals, leading to the formation of reactive intermediates that can interact with various biomolecules . These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to heat or oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as antioxidant and anti-inflammatory properties . At high doses, it can become toxic, leading to adverse effects such as liver damage and disruption of metabolic processes . These threshold effects highlight the importance of dosage in the therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its reduction, methylation, and oxidation . The compound is metabolized to allyl methyl sulfoxide and allyl methyl sulfone, which are further processed by the liver and other tissues . These metabolic transformations can affect the overall bioavailability and activity of the compound in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its biological activity and effectiveness in different tissues.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can exert its effects more effectively . The compound may be directed to particular organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its role in modulating cellular functions and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl methyl disulfide can be synthesized through several methods. One common method involves the reaction of allyl chloride with sodium hydroxide and methanethiol. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} + \text{CH}_3\text{SH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{S}\text{CH}_3 + \text{NaCl} + \text{H}_2\text{O} ]

Another method involves the reaction of methyl acetylene with sulfur in the presence of cuprous chloride as a catalyst: [ \text{CH}\equiv\text{CH} + \text{S}_8 + \text{CuCl} \rightarrow \text{CH}_3\text{SSCH}=\text{CH}_2 ]

Industrial Production Methods: Industrial production of this compound typically involves the reaction of allyl chloride with sodium disulfide or sodium sulfide in an inert atmosphere at controlled temperatures. This method ensures high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly with hydroxyl radicals. The oxidation can lead to the cleavage of the disulfide bond, resulting in the formation of sulfoxides and sulfones.

    Reduction: Reduction of this compound can yield thiols and other sulfur-containing compounds.

    Substitution: This compound can participate in substitution reactions where the allyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Allyl methyl disulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Diallyl disulfide
  • Diallyl trisulfide
  • Dimethyl disulfide
  • Dipropyl disulfide

Comparison:

Properties

IUPAC Name

3-(methyldisulfanyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S2/c1-3-4-6-5-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZOTQPMYMCTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176199
Record name Allyl methyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name Allyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/480/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

30.00 to 33.00 °C. @ 20.00 mm Hg
Record name Methyl 2-propenyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name Methyl 2-propenyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.927-0.933
Record name Allyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/480/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2179-58-0
Record name Allyl methyl disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2179-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl methyl disulfide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl methyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl methyl disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL METHYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXW45UTR7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 2-propenyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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